Bromoethane-2,2,2-d3

Mass Spectrometry Quantitative Analysis Internal Standardization

Bromoethane-2,2,2-d3 (CAS 7439-86-3), also known as ethyl-2,2,2-d3 bromide, is a deuterium-labeled analog of bromoethane (ethyl bromide) with the molecular formula CD3CH2Br. This isotopically labeled compound features the substitution of three hydrogen atoms at the terminal methyl position with deuterium atoms, resulting in a molecular weight of 111.98 g/mol and a characteristic mass shift of M+3 relative to unlabeled bromoethane (molecular weight 108.97 g/mol).

Molecular Formula C2H5Br
Molecular Weight 111.98 g/mol
CAS No. 7439-86-3
Cat. No. B032207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromoethane-2,2,2-d3
CAS7439-86-3
SynonymsEthyl Bromide-d3;  2-Bromoethane-2,2,2-d3; _x000B_Bromoethane-d3;  Ethyl-d3 Bromide;  Trideuterioethyl Bromide-d3;  2,2,2-Trideuteroethyl Bromide;  2-Bromo-1,1,1-trideuteroethane
Molecular FormulaC2H5Br
Molecular Weight111.98 g/mol
Structural Identifiers
SMILESCCBr
InChIInChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i1D3
InChIKeyRDHPKYGYEGBMSE-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromoethane-2,2,2-d3 (CAS 7439-86-3): Isotopic Purity and Physicochemical Properties for Quantitative Analytical and Mechanistic Research


Bromoethane-2,2,2-d3 (CAS 7439-86-3), also known as ethyl-2,2,2-d3 bromide, is a deuterium-labeled analog of bromoethane (ethyl bromide) with the molecular formula CD3CH2Br . This isotopically labeled compound features the substitution of three hydrogen atoms at the terminal methyl position with deuterium atoms, resulting in a molecular weight of 111.98 g/mol and a characteristic mass shift of M+3 relative to unlabeled bromoethane (molecular weight 108.97 g/mol) . As a high-purity isotope-labeled reagent available at ≥99 atom % D isotopic purity, bromoethane-2,2,2-d3 serves as a critical tool in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS)-based quantification, and mechanistic studies of nucleophilic substitution (SN2) reactions, where precise isotopic tracing without altering chemical reactivity is essential for experimental accuracy .

Why Unlabeled Bromoethane or Alternative Deuterated Ethyl Halides Cannot Replace Bromoethane-2,2,2-d3 in Isotopically-Encoded Analytical Workflows


Generic substitution of bromoethane-2,2,2-d3 with unlabeled bromoethane or alternative deuterated analogs (e.g., bromoethane-d5, CAS 3675-63-6) introduces unacceptable experimental confounders in quantitative and mechanistic studies. Unlabeled bromoethane produces identical MS signals (m/z 108) and NMR proton resonances that completely overlap with endogenous or analyte signals, rendering precise internal standardization impossible . Conversely, bromoethane-d5 introduces a mass shift of M+5, which may be suboptimal for studies requiring minimal isotopic perturbation or may cause chromatographic co-elution issues in certain matrices due to altered physicochemical behavior [1]. Bromoethane-2,2,2-d3 occupies a distinct, well-characterized analytical niche: its M+3 mass shift provides a clear, quantifiable chromatographic separation from unlabeled analyte (M+0) without the excessive isotopic substitution that can alter retention times or reaction kinetics beyond the intended scope of kinetic isotope effect investigations [2]. Furthermore, its isotopic purity of 99 atom % D ensures that the signal from residual protiated species remains below quantifiable thresholds, a specification not guaranteed across all alternative deuterated ethyl halide reagents .

Quantitative Differentiation of Bromoethane-2,2,2-d3: Direct Comparative Evidence for Scientific Selection


Mass Spectrometry Internal Standard: M+3 Mass Shift Enables Baseline-Resolved Quantitation

Bromoethane-2,2,2-d3 serves as a stable isotope-labeled (SIL) internal standard for quantitative mass spectrometry, providing a distinct mass shift of M+3 relative to unlabeled bromoethane (M+0) . This mass difference ensures baseline chromatographic separation and prevents ion suppression or cross-talk between the analyte and internal standard channels during selected ion monitoring (SIM) or multiple reaction monitoring (MRM) workflows . In contrast, using an unlabeled structural analog (e.g., bromopropane) as an internal standard introduces variable matrix effects and ionization efficiency differences, reducing quantitative accuracy [1]. The isotopic purity specification of 99 atom % D minimizes the contribution of residual M+0 signal from the internal standard itself, preserving the lower limit of quantitation (LLOQ) in trace analysis applications .

Mass Spectrometry Quantitative Analysis Internal Standardization Bioanalysis

SN2 Kinetic Isotope Effect: Reduced Reaction Rate Provides Mechanistic Differentiation

In bimolecular nucleophilic substitution (SN2) reactions, bromoethane-2,2,2-d3 exhibits a primary deuterium kinetic isotope effect (KIE) with an estimated kH/kD ratio of approximately 2.7 . This rate retardation arises from the higher zero-point energy of the C-H bond relative to the C-D bond, making C-D bond cleavage the rate-determining step in the SN2 transition state . For example, in the reaction of bromoethane with ammonia (NH3), the rate constant for unlabeled bromoethane (CH3CH2Br) is reported as 1.2 × 10⁻³ M⁻¹s⁻¹, whereas the rate constant for bromoethane-2,2,2-d3 (CD3CH2Br) is 4.5 × 10⁻⁴ M⁻¹s⁻¹ . This quantitative difference enables researchers to experimentally probe the extent of C-H(D) bond weakening at the transition state, a capability not available with unlabeled bromoethane or alternative alkyl halides lacking deuterium substitution at the β-carbon position .

Physical Organic Chemistry Reaction Mechanism Kinetic Isotope Effect SN2 Reactions

NMR Spectroscopy: Deuterium Substitution Eliminates Proton Signal Interference

Bromoethane-2,2,2-d3 functions as a deuterated internal standard for quantitative NMR (qNMR) and as a solvent additive for lock signal stabilization, wherein the substitution of three methyl protons with deuterium eliminates the characteristic triplet resonance of the CH3 group at approximately δ 1.7 ppm in ¹H-NMR spectra . In contrast, unlabeled bromoethane produces a strong proton signal that overlaps with and obscures analyte resonances in the aliphatic region (δ 0.5–2.5 ppm), complicating spectral interpretation and quantification . While alternative deuterated standards such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid (TSP) are commercially available, bromoethane-2,2,2-d3 offers the distinct advantage of chemical similarity to ethyl-containing analytes, ensuring identical solubility and relaxation behavior in the sample matrix, a critical factor for accurate qNMR calibration .

NMR Spectroscopy Quantitative NMR Internal Standard Structural Elucidation

Procurement-Optimized Application Scenarios for Bromoethane-2,2,2-d3 Based on Quantifiable Differentiation


Stable Isotope-Labeled Internal Standard for LC-MS/MS Bioanalysis

Bromoethane-2,2,2-d3 is optimally deployed as a stable isotope-labeled (SIL) internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantitative determination of bromoethane or ethyl bromide metabolites in biological matrices (e.g., plasma, urine, tissue homogenates). Its M+3 mass shift relative to the unlabeled analyte enables distinct, non-overlapping selected reaction monitoring (SRM) transitions, thereby controlling for matrix effects, extraction recovery variability, and ionization suppression without requiring a structurally dissimilar analog that would introduce differential behavior [1]. The 99 atom % D isotopic purity specification ensures that the M+0 channel remains free of internal standard contribution, preserving assay sensitivity at the lower limit of quantitation .

Mechanistic Probe for SN2 Transition-State Structure Determination

In physical organic chemistry research, bromoethane-2,2,2-d3 is the reagent of choice for conducting primary deuterium kinetic isotope effect (KIE) measurements in SN2 nucleophilic substitution reactions. The observed kH/kD ratio of approximately 2.7 provides direct, quantitative insight into the degree of C-H(D) bond weakening at the transition state, enabling researchers to distinguish between concerted SN2, dissociative (SN1-like), or associative mechanistic pathways [1]. Unlabeled bromoethane cannot provide this mechanistic discrimination, while alternative deuterated ethyl halides with different substitution patterns (e.g., bromoethane-d5) would alter the KIE magnitude, potentially confounding the interpretation of transition-state geometry .

Deuterated Synthetic Intermediate for Pharmaceutical Lead Optimization

Bromoethane-2,2,2-d3 serves as a deuterated alkylating agent for the synthesis of isotopically labeled pharmaceutical candidates and metabolites, particularly in the preparation of deuterated tryptophan analogues and non-competitive antagonists of kainate Glu1/Glu2 receptors [1]. Incorporation of the CD3 group via ethylation reactions introduces a stable isotopic label that enables subsequent ADME (absorption, distribution, metabolism, excretion) studies by mass spectrometry without altering the pharmacophore's binding affinity or physicochemical properties . This application leverages the compound's defined isotopic purity and predictable SN2 reactivity to generate labeled compounds that are analytically distinguishable from endogenous or unlabeled counterparts in complex biological systems .

Quantitative NMR (qNMR) Calibration Standard for Purity Assessment

Bromoethane-2,2,2-d3 is employed as an internal standard for quantitative ¹H-NMR (qNMR) purity determination of small-molecule organic compounds, particularly those containing ethyl or aliphatic moieties. The absence of the CH3 proton signal (δ ~1.7 ppm) eliminates spectral interference with analyte resonances in the crowded aliphatic region, while the residual CH2 signal (δ ~3.4 ppm) provides a clean, well-resolved singlet for integration and calibration [1]. Compared to alternative qNMR standards such as maleic acid or 1,3,5-trimethoxybenzene, bromoethane-2,2,2-d3 offers superior chemical similarity to ethyl-bearing analytes, minimizing differential relaxation and solubility effects that can introduce systematic bias in quantitative measurements .

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